molecular formula C10H11IO2S B15309730 2-((2-Hydroxyethyl)thio)-1-(4-iodophenyl)ethan-1-one

2-((2-Hydroxyethyl)thio)-1-(4-iodophenyl)ethan-1-one

Cat. No.: B15309730
M. Wt: 322.16 g/mol
InChI Key: RKZSCCSKMRNFKT-UHFFFAOYSA-N
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Description

2-((2-Hydroxyethyl)thio)-1-(4-iodophenyl)ethan-1-one is an organic compound characterized by the presence of a hydroxyethylthio group and an iodophenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Hydroxyethyl)thio)-1-(4-iodophenyl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodophenyl ethanone and 2-mercaptoethanol.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH. Common solvents used in the reaction include ethanol or methanol.

    Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((2-Hydroxyethyl)thio)-1-(4-iodophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone backbone can be reduced to form alcohols.

    Substitution: The iodine atom in the iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

2-((2-Hydroxyethyl)thio)-1-(4-iodophenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Hydroxyethyl)thio)-1-(4-iodophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyethylthio group and iodophenyl group contribute to its reactivity and ability to form covalent bonds with target molecules. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-((2-Hydroxyethyl)thio)-1-phenylethan-1-one: Lacks the iodine atom, resulting in different reactivity and applications.

    2-((2-Hydroxyethyl)thio)-1-(4-bromophenyl)ethan-1-one: Contains a bromine atom instead of iodine, leading to variations in chemical behavior and biological activity.

    2-((2-Hydroxyethyl)thio)-1-(4-chlorophenyl)ethan-1-one:

Uniqueness

2-((2-Hydroxyethyl)thio)-1-(4-iodophenyl)ethan-1-one is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to its analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications.

Properties

Molecular Formula

C10H11IO2S

Molecular Weight

322.16 g/mol

IUPAC Name

2-(2-hydroxyethylsulfanyl)-1-(4-iodophenyl)ethanone

InChI

InChI=1S/C10H11IO2S/c11-9-3-1-8(2-4-9)10(13)7-14-6-5-12/h1-4,12H,5-7H2

InChI Key

RKZSCCSKMRNFKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CSCCO)I

Origin of Product

United States

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